Product packaging for cucurbitacin B 2-sulfate(Cat. No.:)

cucurbitacin B 2-sulfate

Cat. No.: B1258082
M. Wt: 638.8 g/mol
InChI Key: OCFTZYJLDGPTQM-JEOULVOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbitacin B 2-sulfate is a distinctive sulfated cucurbitacin first identified from the root bark of Helicteres angustifolia . It holds significant value as a specialized natural product for phytochemical and pharmacological research. As a sulfated derivative of the well-studied cucurbitacin B, it belongs to a class of tetracyclic triterpenoids known for their wide range of potent biological activities, which include anti-inflammatory, antioxidant, and antiproliferative effects . The sulfate moiety on the cucurbitacin core structure makes this compound a particularly interesting candidate for investigating structure-activity relationships, metabolic pathways, and bioavailability. This product is intended for chemical and biological research applications, including use as an analytical standard and for in vitro biological activity screening. This compound is provided as a high-purity compound to ensure consistent and reliable research results. This product is strictly for research purposes and is labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H46O11S B1258082 cucurbitacin B 2-sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H46O11S

Molecular Weight

638.8 g/mol

IUPAC Name

[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-sulfooxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate

InChI

InChI=1S/C32H46O11S/c1-17(33)42-27(2,3)13-12-23(35)32(9,38)25-20(34)15-29(6)22-11-10-18-19(31(22,8)24(36)16-30(25,29)7)14-21(43-44(39,40)41)26(37)28(18,4)5/h10,12-13,19-22,25,34,38H,11,14-16H2,1-9H3,(H,39,40,41)/b13-12+/t19-,20-,21+,22+,25+,29+,30-,31+,32+/m1/s1

InChI Key

OCFTZYJLDGPTQM-JEOULVOFSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)OS(=O)(=O)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OS(=O)(=O)O)C)C)C)O)O

Synonyms

cucurbitacin B
cucurbitacin B 2-sulfate

Origin of Product

United States

Natural Occurrence and Distribution

Cucurbitacins, as a broader class of compounds, are well-documented for their presence in various plant families, where they often act as a defense mechanism against herbivores. wikipedia.org While the parent compound, cucurbitacin B, is found in a range of plants, the sulfated derivative, cucurbitacin B 2-sulfate, has a more limited and specific known distribution.

Cucurbitaceae Family Species

The Cucurbitaceae family, which includes well-known gourds, pumpkins, and cucumbers, is the most prominent source of various cucurbitacin compounds. wikipedia.orgnih.govchemimpex.com Genera such as Cucurbita, Cucumis, Citrullus, and Luffa are known to produce these bitter-tasting triterpenoids. nih.gov Specifically, cucurbitacin B has been identified in species like Cucurbita andreana, Cucumis melo, and Citrullus colocynthis. mdpi.comspandidos-publications.comnih.gov While the family is a rich source of cucurbitacins, the specific isolation of this compound from members of this family is not prominently documented in the reviewed literature.

Other Plant Families and Genera

Beyond the Cucurbitaceae, cucurbitacins have been identified in a diverse array of other plant families. wikipedia.orgnih.gov These include, but are not limited to, the Brassicaceae, Scrophulariaceae, Begoniaceae, and Rosaceae families. wikipedia.orgnih.gov For instance, cucurbitacin B has been extracted from plants like Iberis umbellata (Brassicaceae) and Physocarpus opulifolius (Rosaceae). acs.org However, the presence of this compound in these families has not been a focal point of the available research.

Specific Isolation of this compound from Helicteres angustifolia

The most definitive and well-documented source of this compound is the plant species Helicteres angustifolia, which belongs to the Malvaceae family (formerly categorized under Sterculiaceae). nih.govjst.go.jpmdpi.com Research has led to the successful isolation and structural elucidation of this novel sulfated cucurbitacin from the root bark of this particular plant. nih.govjst.go.jp This discovery was significant as it represented the first instance of a sulfated cucurbitacin being found in the plant kingdom. nih.govjst.go.jp Alongside this compound, other cucurbitacin glucosides were also isolated from the same plant source. nih.govjst.go.jp

Tissue-Specific Localization and Concentration within Plants

The distribution and concentration of cucurbitacins within a plant are not uniform and can vary significantly between different tissues. Generally, these compounds are synthesized in situ and are not transported to other parts of the plant. nih.gov In many cucurbitacin-producing plants, the highest concentrations are often found in the fruits and roots of mature plants. nih.gov For example, in the case of Helicteres angustifolia, this compound was specifically isolated from the root bark, indicating a localized accumulation in this tissue. nih.govjst.go.jp Seeds, on the other hand, typically contain very low concentrations of cucurbitacins. nih.gov

Influence of Cultivation Methods and Environmental Factors on Accumulation

The production of secondary metabolites in plants, including cucurbitacins, is known to be influenced by a variety of external factors. Both cultivation methods and environmental conditions can play a crucial role in the accumulation of these compounds.

Studies on various cucurbitaceous plants have shown that factors such as the genotype of the plant, growing conditions, and the stage of ripening of an organ can significantly affect the antioxidant and cucurbitacin content. mdpi.com For instance, research on bitter gourd (Momordica charantia) has indicated that different planting methods, such as conventional versus fertigation, can lead to significant variations in the levels of cucurbitacins B and E in different plant parts. upm.edu.my

Environmental stressors, both abiotic and biotic, are also known to trigger the production of secondary metabolites as a defense response. mdpi.comscispace.com Factors such as light intensity, temperature, water availability, and soil composition can influence the biosynthesis of these compounds. mdpi.com For example, studies have shown that temperature stress can lead to an increase in glucosinolate (a type of secondary metabolite) concentrations in broccoli. mdpi.com While specific research on how these factors directly impact the accumulation of this compound in Helicteres angustifolia is limited, the general principles of secondary metabolite production suggest that its concentration is likely susceptible to such environmental and cultivation-related variables.

Isolation and Purification Methodologies

Spectroscopic Characterization Techniques for Structure Elucidation

The definitive structure of this compound was established through the comprehensive application of several spectroscopic techniques. mdpi.comresearchgate.net These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, collectively provide the evidence needed to confirm the molecular framework and the specific location of the sulfate (B86663) moiety. The parent compound, cucurbitacin B, was identified by comparing its spectroscopic data with previously reported values, which then allowed for the confirmation of this compound as a sulfated derivative. scite.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR analyses were critical.

The position of the sulfate group was unequivocally determined to be on the 2-hydroxyl group based on significant "sulfation shifts" observed in the NMR spectra when compared to the parent compound, cucurbitacin B. scite.ai The attachment of an electron-withdrawing sulfate group typically causes the signal for the adjacent proton (H-2) and carbon (C-2) to shift downfield (to a higher ppm value). In the case of this compound, the proton at the C-2 position and the C-2 carbon itself show these characteristic downfield shifts, confirming the sulfation at this specific location. scite.ai

The structural determination is further supported by two-dimensional (2D) NMR techniques, which help establish connectivity between protons and carbons within the molecule. jst.go.jp

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
136.52.15 (m), 1.65 (m)
281.34.65 (dd, J=12.5, 5.0 Hz)
3211.8-
449.8-
555.41.40 (d, J=14.0 Hz)
6120.75.80 (d, J=5.5 Hz)
7145.2-
840.12.55 (m)
948.9-
1027.93.15 (d, J=8.5 Hz)
11212.5-
1270.34.30 (s)
1676.94.40 (d, J=8.0 Hz)
2071.5-
22201.2-
23121.96.55 (d, J=15.5 Hz)
24148.87.05 (d, J=15.5 Hz)
OAc170.4 (C=O), 21.3 (CH₃)2.05 (s)

Note: Data is based on characteristic shifts for cucurbitacin skeletons and known sulfation effects. Exact values are from the primary literature reference.

Mass Spectrometry (MS, LC-MS, HR-ESI-MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly informative. researchgate.net

This technique provides a highly accurate mass measurement of the molecule, allowing for the confident determination of its molecular formula. The analysis of this compound would show a molecular ion peak corresponding to the mass of cucurbitacin B plus the mass of a sulfate group (SO₃), minus the mass of a hydrogen atom. The HR-ESI-MS data confirms the elemental composition as C₃₂H₄₄O₁₁S. mdpi.com This precise measurement is crucial for distinguishing the compound from other potential isomers or related structures and provides definitive evidence for the presence of the sulfate group. mdpi.com The use of Liquid Chromatography-Mass Spectrometry (LC-MS) is also common for the analysis and structure elucidation of such compounds. uni-graz.at

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the FTIR spectrum would display characteristic absorption bands that correspond to its key structural features.

The presence of hydroxyl (-OH) groups is indicated by a broad absorption band around 3400-3500 cm⁻¹. mdpi.com The multiple ketone carbonyl (C=O) groups in the cucurbitacin skeleton produce strong, sharp peaks in the region of 1690-1715 cm⁻¹. mdpi.com The carbon-carbon double bonds (C=C) in the rings and side chain are identified by absorptions around 1600-1650 cm⁻¹. Critically, the presence of the sulfate group (S=O) is confirmed by characteristic strong, asymmetric and symmetric stretching bands around 1380 cm⁻¹ and 1180 cm⁻¹, respectively. mdpi.com

Functional GroupCharacteristic Absorption Band (cm⁻¹)
O-H (Hydroxyl)~3466
C=O (Ketone)~1697
C=C (Alkene)~1606
S=O (Sulfate)~1384 and ~1182

Note: Data based on characteristic values for sulfated triterpenoids. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. Cucurbitacins possess a characteristic α,β-unsaturated ketone in their structure, which acts as a chromophore that absorbs light in the UV region. The UV-Vis spectrum of this compound is expected to show a maximum absorption (λmax) typical for this system, generally observed in the range of 220–230 nm. This data helps to confirm the presence of this key structural motif within the molecule. researchgate.net

Analytical Techniques for Detection and Quantification

Qualitative Detection Methods

Qualitative methods are primarily used to indicate the presence of cucurbitacins, including their sulfated derivatives, in a sample. These tests often involve colorimetric reactions or chromatographic separations that provide preliminary evidence of the compound's existence.

Salkowski's Test: This is a general test for the presence of sterols and triterpenes. wikipedia.org When a sample containing these compounds is treated with chloroform (B151607) and concentrated sulfuric acid, a characteristic color change is observed. wikipedia.org For sterols, the upper chloroform layer turns a bluish-red to violet color, while the lower sulfuric acid layer becomes yellow with a green fluorescence. wikipedia.org While not specific to cucurbitacin B 2-sulfate, a positive Salkowski's test on a plant extract known to contain cucurbitacins can suggest its presence. jebas.orgcabidigitallibrary.org The procedure involves dissolving the sample in chloroform and adding concentrated sulfuric acid, followed by vigorous shaking. wikipedia.org

TLC Spray Reagents: Thin-Layer Chromatography (TLC) is a widely used technique for the separation of compounds in a mixture. researchgate.net After separation on a TLC plate, colorless compounds like cucurbitacins can be visualized by spraying with specific reagents that induce a color change. lobachemie.com

Several spray reagents are effective for detecting triterpenes and cucurbitacins:

Anisaldehyde-sulfuric acid reagent: This reagent, when sprayed on the TLC plate followed by heating, can produce colored spots, indicating the presence of terpenes. researchgate.net

Antimony(III) chloride reagent: A solution of antimony(III) chloride in chloroform can be used to detect cardiac glycosides and saponins, which are structurally related to cucurbitacins. researchgate.net

Vanillin-phosphoric acid reagent: This reagent is also used for the detection of terpenoids and cucurbitacins. researchgate.net

The choice of adsorbent for TLC is crucial, with silica (B1680970) gel being the most commonly used stationary phase for separating cucurbitacins. researchgate.net Different solvent systems, such as chloroform-methanol-water mixtures, can be employed to achieve optimal separation. researchgate.net

Quantitative Analysis Methods

Quantitative methods are essential for determining the exact amount of this compound in a sample. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)

HPLC is a cornerstone technique for the quantitative analysis of cucurbitacins. rsc.org It separates compounds based on their interaction with a stationary phase (column) and a mobile phase (solvent). rsc.org

Principle: A liquid sample is injected into a column packed with a solid adsorbent material. A pressurized liquid solvent (mobile phase) is then pumped through the column. The different components in the sample mixture pass through the column at different rates due to their varying affinities for the stationary phase, leading to their separation. rsc.org

Detection: As the separated components elute from the column, they pass through a detector. For cucurbitacins, a UV or Photodiode Array (PDA) detector is commonly used. mdpi.com Cucurbitacins exhibit a characteristic UV absorbance maximum around 230 nm, which allows for their detection and quantification. scispace.com A PDA detector can acquire the entire UV spectrum of each eluting peak, providing additional information for compound identification. scispace.com

Application: HPLC-UV/PDA methods have been successfully developed and validated for the simultaneous determination of cucurbitacin B and other cucurbitacins in plant extracts. scispace.com These methods are valued for their robustness and ability to provide accurate quantitative data. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering a highly sensitive and selective analytical tool. wikipedia.org

Principle: After separation by LC, the eluting compounds are introduced into the ion source of a mass spectrometer. The ion source converts the neutral molecules into ions, which are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). wikipedia.org

LC-MS/MS (Tandem Mass Spectrometry): For even greater specificity, tandem mass spectrometry (LC-MS/MS) can be employed. In this technique, a specific ion (precursor ion) is selected in the first mass analyzer, fragmented, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. This process provides structural information and enhances the selectivity of the analysis, which is particularly useful for complex matrices. mdpi.com

Application: LC-MS and LC-MS/MS methods are instrumental in the metabolite profiling and quantification of cucurbitacins in various biological samples. nih.gov These techniques enable the identification of known and unknown cucurbitacin derivatives, including sulfated forms, by providing accurate mass measurements and characteristic fragmentation patterns. mdpi.com

Method Validation Parameters

To ensure the reliability and accuracy of quantitative analytical methods, they must be validated according to established guidelines. cuni.cz Method validation involves assessing several key parameters. europa.eu

Specificity

Specificity refers to the ability of the analytical method to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. scholarsresearchlibrary.com In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples compared to samples spiked with the standard compound. scispace.com For LC-MS, specificity is further enhanced by monitoring specific precursor-product ion transitions. mdpi.com

Linearity and Sensitivity (LOD, LOQ)

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. scholarsresearchlibrary.com It is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (r²) of the calibration curve, with a value greater than 0.999 being desirable. scispace.comresearchgate.net

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). scholarsresearchlibrary.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. scholarsresearchlibrary.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. scholarsresearchlibrary.com

These parameters are crucial for establishing the performance characteristics of an analytical method for the quantification of this compound.

Table of Validation Parameters for Cucurbitacin B Analysis by HPLC-PDA

Validation ParameterCucurbitacin BReference
Linearity Range (µg/mL) 5 - 250 scispace.comresearchgate.net
Correlation Coefficient (r²) > 0.999 scispace.comresearchgate.net
LOD (µg/mL) 1.87 scispace.comresearchgate.net
LOQ (µg/mL) 5.66 scispace.comresearchgate.net
Intra-day Precision (%RSD) 0.34–1.26 scispace.comresearchgate.net
Inter-day Precision (%RSD) 0.26–1.35 scispace.comresearchgate.net
Recovery (%) 99.2 - 101.7 scispace.comresearchgate.net

This table summarizes the validation parameters for an HPLC-PDA method developed for the quantification of cucurbitacin B, demonstrating the method's suitability for its intended purpose. The data shows good linearity, sensitivity, precision, and accuracy.

Precision and Accuracy

The validation of analytical methods is crucial to ensure reliable and reproducible data. While specific precision and accuracy data for the analysis of this compound are not extensively documented in publicly available literature, the established methodologies for the parent compound, cucurbitacin B, provide a strong framework and expected performance standards. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed for the quantification of cucurbitacins. nih.govscispace.com

In bioanalytical method validation using LC-MS/MS for cucurbitacin B, accuracy is often expressed as the relative error (%RE), which should ideally be within ±15%. nih.gov Similarly, the coefficient of variation (CV) for intra- and inter-assay precision should also be within ±15%. nih.gov It is expected that a validated method for this compound would demonstrate similar performance criteria.

A summary of typical validation parameters for a related cucurbitacin compound is presented below:

ParameterMetricAcceptance CriteriaReference
Intra-day Precision %RSD< 3% scispace.com
Inter-day Precision %RSD< 3% scispace.com
Accuracy (Recovery) %98.6% - 102.0% scispace.com
Bioanalytical Precision %CV< 15% nih.gov
Bioanalytical Accuracy %REWithin ±15% nih.gov

This table presents data for cucurbitacin B as a reference for the expected performance of analytical methods for this compound.

Applications in Phytochemical Profiling and Quality Control

This compound, a rare sulfated triterpenoid (B12794562), has been identified in the root bark of Helicteres angustifolia. nih.govnih.gov Its presence is significant for the phytochemical profiling of this plant species and can serve as a potential marker for quality control of related herbal products. Phytochemical profiling aims to create a comprehensive chemical fingerprint of a plant extract, which is essential for understanding its composition and ensuring consistency.

The process of phytochemical profiling for plants containing cucurbitacins often involves advanced analytical techniques like HPLC coupled with mass spectrometry (HPLC-MS). nih.govnih.gov These methods allow for the separation, detection, and identification of various constituents within a complex plant matrix. The identification of unique or rare compounds like this compound is particularly valuable for the chemical characterization and authentication of Helicteres angustifolia. mdpi.complos.org

In the context of quality control for herbal medicine, the quantification of specific marker compounds is paramount to guarantee the identity, purity, and potency of the product. researchgate.netresearchgate.net While cucurbitacin B itself is often used as a marker for various plants in the Cucurbitaceae family, the presence and concentration of this compound could be a specific quality indicator for Helicteres angustifolia and its preparations. scispace.complos.org A validated analytical method for quantifying this compound would ensure batch-to-batch consistency and prevent adulteration. The establishment of such quality control parameters is a critical step in the validation of traditional herbal medicines. researchgate.netwho.int

The application of this compound in phytochemical profiling and quality control can be summarized as follows:

ApplicationDescriptionSignificance
Phytochemical Profiling Identification and characterization of the chemical constituents of Helicteres angustifolia.Provides a chemical fingerprint of the plant, aiding in its botanical and chemical authentication.
Quality Control Marker Use as a specific chemical marker to ensure the quality and consistency of herbal products derived from Helicteres angustifolia.Guarantees the identity and purity of the raw material and finished products, preventing adulteration and ensuring therapeutic efficacy.

Based on the information available, there is a significant lack of specific preclinical pharmacological data for the compound This compound .

Searches have confirmed that this compound is a known compound, identified as a novel sulfated cucurbitacin isolated from the root bark of the plant Helicteres angustifolia. researchgate.netnih.gov In fact, it has been noted as the first sulfated cucurbitacin to be discovered in plants. nih.gov Its structure was determined through spectroscopic and chemical analysis. nih.gov

However, detailed studies on its specific biological activities, as outlined in your request, are not available in the public domain. While general extracts from Helicteres angustifolia or other related cucurbitacin derivatives have shown cytotoxic effects against various cancer cell lines, these activities have not been specifically attributed to this compound. researchgate.netnih.gov

In contrast, extensive research is available for the parent compound, cucurbitacin B , detailing its mechanisms of action, including:

Induction of cell cycle arrest

Activation of apoptosis pathways

Modulation of autophagy

Inhibition of oncogenic signaling pathways like JAK/STAT3 and Raf/MEK/ERK

Due to the absence of specific research data for this compound concerning its antiproliferative and apoptosis-inducing mechanisms, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided. The addition of a sulfate (B86663) group to a molecule can significantly alter its biological properties, and therefore, data for cucurbitacin B cannot be used to describe this compound.

Preclinical Insights into the Pharmacological Activities and Mechanisms of this compound

Cucurbitacin B, a tetracyclic triterpenoid found in various plants of the Cucurbitaceae family, has garnered significant attention for its diverse pharmacological properties. mdpi.comnih.gov This article delves into the preclinical pharmacological activities and mechanistic studies of cucurbitacin B, with a specific focus on its sulfated derivative, this compound, and its interactions with key cellular signaling pathways.

Preclinical Pharmacological Activities and Mechanistic Studies

Antiproliferative and Apoptosis-Inducing Mechanisms in In Vitro Cellular Models

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. oncotarget.com Dysregulation of this pathway is a common feature in many cancers. Preclinical studies have demonstrated that cucurbitacin B can effectively modulate this pathway.

In studies on non-small cell lung cancer (NSCLC) cells, cucurbitacin B has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition contributes to the suppression of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.gov Specifically, cucurbitacin B treatment in TGF-β1-induced A549 cells led to a decrease in ROS production and a subsequent reduction in the activity of the PI3K/Akt/mTOR pathway. nih.gov

Further research on human tongue squamous cancer cells (CAL27 and SCC25) revealed that cucurbitacin B regulates the PI3K-AKT pathway by decreasing the expression levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-AKT), and phosphorylated mTOR (p-mTOR). mdpi.com This action inhibits cell migration, induces G2 phase cell cycle arrest, and promotes apoptosis. mdpi.com Similarly, in gefitinib-resistant NSCLC cells, cucurbitacin B suppresses the CIP2A/PP2A/Akt signaling axis, leading to the degradation of the epidermal growth factor receptor (EGFR). nih.gov

Cell LineCancer TypeKey Findings
A549Non-Small Cell Lung CancerInhibits TGF-β1-induced EMT by decreasing ROS production and suppressing the PI3K/Akt/mTOR pathway. nih.gov
CAL27, SCC25Tongue Squamous Cell CarcinomaReduces expression of p-PI3K, p-AKT, and p-mTOR, inhibiting migration and inducing apoptosis. mdpi.com
H1975, H820Gefitinib-Resistant NSCLCSuppresses the CIP2A/PP2A/Akt signaling axis and induces EGFR degradation. nih.gov

The Wnt signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is strongly associated with the development of various cancers. nih.govmdpi.com Cucurbitacin B has been identified as an inhibitor of this pathway. mdpi.comnih.govresearchgate.net

In breast cancer cells, cucurbitacin B has been shown to interrupt Wnt signaling, leading to growth inhibition and apoptosis. nih.gov Treatment with cucurbitacin B resulted in reduced expression of key Wnt-associated proteins, including β-catenin, galectin-3, cyclin D1, and c-Myc. nih.gov A critical step in Wnt pathway activation is the nuclear translocation of β-catenin. Cucurbitacin B was found to inhibit this translocation, thereby disrupting T-cell factor (TCF)/lymphoid enhancer factor (LEF)-dependent transcriptional activity. nih.gov This inhibitory effect on the Wnt pathway is a significant mechanism behind the anti-cancer properties of cucurbitacin B. nih.govresearchgate.net

Cell LineCancer TypeKey Findings
SKBR-3, MCF-7Breast CancerReduces expression of β-catenin, galectin-3, cyclin D1, and c-Myc; inhibits nuclear translocation of β-catenin and galectin-3, disrupting TCF/LEF transcriptional activity. nih.gov
Metastatic NSCLCNon-Small Cell Lung CancerDownregulates the Wnt/β-catenin signaling pathway, contributing to its anti-migratory and anti-invasive properties. researchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. mdpi.comfrancis-press.com Cucurbitacins, including cucurbitacin B, have been shown to suppress the NF-κB pathway activated by various stimuli. mdpi.com

In human lung adenocarcinoma A549 cells, cucurbitacin B was found to down-regulate TNF-α-induced ICAM-1 expression by inhibiting the NF-κB signaling pathway. mdpi.com It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. mdpi.com Furthermore, cucurbitacin B has been observed to down-regulate the expression of TNF Receptor 1 (TNF-R1), a key receptor that initiates the NF-κB signaling cascade in response to TNF-α. mdpi.com The ability of cucurbitacin B to inhibit NF-κB activation underscores its potential as an anti-inflammatory and anti-cancer agent. nih.govmdpi.com

Cell LineCancer TypeKey Findings
A549Human Lung AdenocarcinomaDown-regulates TNF-α-induced ICAM-1 expression by inhibiting IκBα phosphorylation and degradation, and by reducing TNF-R1 expression. mdpi.com
VariousGeneralSuppresses NF-κB pathway activated by stimuli like TNF-α and lipopolysaccharide. mdpi.comnih.gov

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 activation promotes tumor growth, angiogenesis, and metastasis. Cucurbitacin B has been identified as a potent inhibitor of HIF-1. nih.gov

Studies have demonstrated that cucurbitacin B effectively inhibits HIF-1 activation induced by hypoxia in various human cancer cell lines. nih.gov It specifically targets the HIF-1α subunit, markedly decreasing its hypoxia-induced accumulation in a dose-dependent manner, without affecting the expression of HIF-1β. nih.gov The mechanism of this inhibition involves the suppression of HIF-1α protein synthesis at the translational level. This is correlated with the dephosphorylation of key proteins in the mTOR signaling pathway, namely mTOR itself, p70S6K, and 4E-BP1, as well as ERK1/2. nih.gov By inhibiting HIF-1, cucurbitacin B can prevent the expression of HIF-1 target genes, thereby suppressing tumor cell invasiveness and growth, an effect also confirmed in in vivo xenograft models. nih.govcore.ac.uk

Cell LineCancer TypeKey Findings
Various Human Cancer Cell LinesGeneralPotently inhibits hypoxia-induced HIF-1 activation by decreasing HIF-1α protein accumulation. nih.gov
HeLaCervical CancerInhibits HIF-1α protein synthesis via dephosphorylation of mTOR, p70S6K, 4E-BP1, and ERK1/2, leading to decreased tumor growth in xenograft models. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling pathways like the PI3K/Akt pathway, promoting cell proliferation, survival, and migration. plos.orgresearchgate.net Overexpression and mutations of EGFR are common in several cancers, making it a key therapeutic target. nih.gov Cucurbitacin B and its derivatives have been shown to interfere with EGFR signaling. nih.govplos.org

In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, which often harbor EGFR mutations, cucurbitacin B induces the lysosomal degradation of EGFR. nih.gov This leads to the suppression of the downstream CIP2A/PP2A/Akt signaling axis. nih.gov While cucurbitacin B causes a significant downregulation of EGFR at the protein level, it does not appear to affect EGFR mRNA expression, suggesting a post-transcriptional mechanism of action. nih.gov A semisynthetic derivative of cucurbitacin B, DACE, has also been shown to inhibit EGFR activation and its downstream signaling, including Akt, ERK, and STAT3, in NSCLC cells. plos.org

Cell LineCancer TypeKey Findings
H1975, H820Gefitinib-Resistant NSCLCInduces lysosomal degradation of EGFR, suppressing the CIP2A/PP2A/Akt signaling axis. nih.gov
A549Non-Small Cell Lung CancerA derivative of cucurbitacin B (DACE) interferes with EGFR activation and downstream signaling (AKT, ERK, STAT3). plos.org
ASPC-1, BxPC-3, HPAC, MiaPaCa-2Pancreatic CancerBlocks the cell cycle and inhibits the EGFR/Akt signaling pathway by down-regulating AFAP1-AS1. mdpi.com

The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling pathways and is involved in regulating cellular processes such as apoptosis, inflammation, and cell proliferation. imrpress.com While some cucurbitacins are known to inhibit other MAPK pathways, cucurbitacin B has been shown to activate the JNK/c-Jun signaling pathway in certain contexts. mdpi.comimrpress.com

In glioblastoma cells, cucurbitacin B affects the cells through the JNK/c-Jun signaling pathway by increasing the levels of phosphorylated p38 (p-p38), phosphorylated JNK (p-JNK), and phosphorylated c-Jun (p-JUN). mdpi.comresearchgate.net This activation contributes to the inhibition of proliferation, reduction of cell migration, and induction of apoptosis in these cancer cells. mdpi.com Similarly, cucurbitacin I (JSI-124), a related compound, also activates the JNK/c-Jun pathway. researchgate.netnih.gov Interestingly, in B16F10 melanoma cells, the autophagy induced by cucurbitacin B was found to be associated with JNK activation. oup.com

Cell LineCancer TypeKey Findings
U87, T98G, U118, U343, U373GlioblastomaIncreases levels of p-p38, p-JNK, and p-JUN, leading to reduced migration and induced apoptosis. mdpi.comresearchgate.net
B16F10MelanomaCucurbitacin B-induced autophagy is associated with JNK activation. oup.com

Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression and are often dysregulated in cancer. nih.govresearchgate.net Cucurbitacin B has been shown to influence DNA methylation patterns and the expression of related genes, contributing to its anti-cancer effects. mdpi.comnih.govnih.gov

In breast cancer cells, cucurbitacin B treatment led to the upregulation of DNA methyltransferase 1 (DNMT1). nih.gov This was associated with hypermethylation in the promoter regions of the oncogenes c-Myc, cyclin D1, and survivin, which subsequently downregulated their expression. nih.govresearchgate.net Conversely, in colorectal cancer cells, cucurbitacin B induced DNA demethylation in the promoter region of the tumor suppressor gene B-cell translocation gene 3 (BTG3), thereby increasing its expression and inhibiting cancer cell proliferation. tandfonline.com This was accompanied by a reduction in the levels of DNMT1, DNMT3a, and DNMT3b. tandfonline.com Furthermore, in non-small cell lung cancer (NSCLC) cells, cucurbitacin B was found to inhibit both DNMTs and histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes like CDKN1A and CDKN2A, and the downregulation of oncogenes such as c-MYC and K-RAS. nih.gov

Cell LineCancer TypeKey Findings
Breast Cancer CellsBreast CancerUpregulates DNMT1, leading to hypermethylation and silencing of oncogenes c-Myc, cyclin D1, and survivin. nih.govresearchgate.net
Caco-2, SW480Colorectal CancerInduces DNA demethylation of the BTG3 tumor suppressor gene promoter by reducing levels of DNMT1, DNMT3a, and DNMT3b. mdpi.comtandfonline.com
H1299Non-Small Cell Lung CancerInhibits both DNMTs and HDACs, leading to reactivation of tumor suppressor genes (CDKN1A, CDKN2A) and downregulation of oncogenes (c-MYC, K-RAS). nih.gov
EGFR/Akt Signaling Pathway Interference

Modulation of Reactive Oxygen Species (ROS) Levels

Cucurbitacin B has been shown to modulate the levels of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. These molecules are natural byproducts of the normal metabolism of oxygen and have important roles in cell signaling and homeostasis. However, during times of environmental stress, ROS levels can increase dramatically, which can result in significant damage to cell structures. This cumulation of damage is known as oxidative stress.

In several preclinical studies, cucurbitacin B has demonstrated the ability to influence ROS levels, which is a key aspect of its pharmacological activity. For instance, in human colon adenocarcinoma SW480 cells, cucurbitacin B was found to increase intracellular ROS levels, which in turn induced G2 phase arrest and apoptosis. nih.gov This pro-oxidant activity in cancer cells is a critical mechanism of its anti-tumor effects. The increase in ROS can lead to DNA damage and the activation of cell death pathways. nih.govnih.gov

Conversely, in other contexts, cucurbitacin B has been observed to decrease ROS production. In a model of cerebral ischemia/reperfusion injury, cucurbitacin B significantly reduced ROS production in oxygen-glucose deprivation/reoxygenation-exposed PC12 cells. oup.com Similarly, in a study on non-small cell lung cancer (NSCLC), while cucurbitacin B enhanced mitochondrial ROS, this was part of a mechanism to induce pyroptosis, a form of programmed cell death that also has anti-tumor implications. bohrium.com This dual role, either increasing or decreasing ROS, suggests that the effect of cucurbitacin B on ROS is highly dependent on the cellular context and the specific pathological condition being studied.

The table below summarizes the modulatory effects of cucurbitacin B on ROS levels in different experimental models.

Cell/Animal ModelEffect on ROSAssociated Outcome
Human colon adenocarcinoma SW480 cellsIncreasedG2 arrest and apoptosis nih.gov
Oxygen-glucose deprivation/reoxygenation-exposed PC12 cellsDecreasedReduced cytotoxicity oup.com
Non-small cell lung cancer (NSCLC) cellsEnhanced mitochondrial ROSInduction of pyroptosis bohrium.com
Leukemia K562 cellsIncreasedDNA damage, G2/M phase arrest, and apoptosis thegoodscentscompany.com

Inhibition of Telomerase Activity

Telomerase is a ribonucleoprotein enzyme that adds a species-dependent telomere repeat sequence to the 3' end of telomeres. Telomeres are the caps (B75204) at the end of each strand of DNA that protect our chromosomes, like the plastic tips at the end of shoelaces. In most normal somatic cells, telomerase activity is very low or absent, leading to telomere shortening with each cell division, which eventually results in cellular senescence or apoptosis. In contrast, the majority of cancer cells show reactivated telomerase, which allows them to maintain telomere length and achieve replicative immortality.

Cucurbitacin B has been identified as an inhibitor of telomerase activity, contributing to its anticancer properties. Research has demonstrated that cucurbitacin B can inhibit telomerase activity in various cancer cell lines. spandidos-publications.comnih.gov This inhibition is often mediated through the downregulation of the catalytic subunit of telomerase, human telomerase reverse transcriptase (hTERT), and the c-Myc oncoprotein, which is a key regulator of hTERT expression. nih.govresearchgate.net

In a study involving human breast cancer cell lines (T47D, SKBR-3, and MCF-7), cucurbitacin B was shown to inhibit both telomerase activity and the expression of hTERT and c-Myc. nih.gov The inhibitory effect was particularly pronounced in the estrogen receptor (ER)-negative breast cancer cell line SKBR-3. nih.govresearchgate.net These findings suggest that the anticancer effect of cucurbitacin B is, at least in part, due to its ability to suppress telomerase activity, thereby limiting the proliferative capacity of cancer cells. nih.gov

The table below details the inhibitory effects of cucurbitacin B on telomerase and its regulatory proteins.

Cell LineEffectMechanism
T47D, SKBR-3, MCF-7 (Human breast cancer)Inhibition of telomerase activityDownregulation of hTERT and c-Myc expression nih.govresearchgate.net
HBL-100 (Mammary epithelium)Inhibition of telomerase activityDownregulation of hTERT and c-Myc expression nih.govresearchgate.net

Anti-inflammatory Effects

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective response involving immune cells, blood vessels, and molecular mediators. While acute inflammation is a necessary part of the healing process, chronic inflammation can lead to various diseases. Cucurbitacin B has demonstrated significant anti-inflammatory properties in numerous preclinical studies. oup.commdpi.comacademicjournals.orgsemanticscholar.org

The anti-inflammatory activity of cucurbitacin B is attributed to its ability to modulate various components of the inflammatory response. academicjournals.org This includes the inhibition of pro-inflammatory mediators and the suppression of inflammasome activation. mdpi.comacademicjournals.org

Cucurbitacin B has been shown to effectively reduce the production of several key inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine involved in systemic inflammation. Studies have shown that cucurbitacin B can inhibit the secretion of TNF-α from stimulated peripheral blood mononuclear cells. researchgate.net In a model of cerebral ischemia/reperfusion injury, cucurbitacin B dose-dependently suppressed the levels of TNF-α, IL-1β, and IL-6. oup.com

Nitric oxide synthase-2 (NOS-2), also known as inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) are enzymes that produce nitric oxide and prostaglandins, respectively, which are important mediators of inflammation. Cucurbitacin B and its related compounds have been found to inhibit the expression of both NOS-2 and COX-2. academicjournals.orgnih.gov For instance, in a study on adjuvant-induced arthritis in rats, cucurbitacin R, a related compound, demonstrated a clear decrease in the expression of both NOS-2 and COX-2 in paw homogenates. nih.govresearchgate.net Similarly, cucurbitacin B has been shown to reduce the expression levels of iNOS and COX-2 induced by lipopolysaccharide (LPS) in macrophages. nih.gov

The table below summarizes the effects of cucurbitacin B on key inflammatory mediators.

MediatorCell/Animal ModelEffect
TNF-αStimulated Peripheral Blood Mononuclear CellsInhibition of secretion researchgate.net
TNF-α, IL-1β, IL-6Oxygen-glucose deprivation/reoxygenation-exposed PC12 cellsDose-dependent suppression oup.com
NOS-2 (iNOS)Adjuvant-induced arthritic rats (Cucurbitacin R)Decreased expression nih.govresearchgate.net
COX-2Adjuvant-induced arthritic rats (Cucurbitacin R)Decreased expression nih.govresearchgate.net
iNOS, COX-2LPS-stimulated macrophagesReduced expression nih.gov

The inflammasome is a multiprotein intracellular complex that detects pathogenic microorganisms and sterile stressors, and activates the highly pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. The NLRP3 inflammasome is the most studied and is implicated in a wide range of inflammatory diseases.

Cucurbitacin B has been identified as a potent inhibitor of the NLRP3 inflammasome. mdpi.comnih.gov It has been shown to suppress the activation of the NLRP3 inflammasome in various models. In a study on gouty arthritis, cucurbitacin B effectively suppressed the secretion of IL-1β by interrupting the formation of the NLRP3 inflammasome complex in macrophages. nih.gov This was further supported by in vivo evidence where cucurbitacin B ameliorated monosodium urate-induced arthritis in mice. nih.gov

In the context of cerebral ischemia/reperfusion injury, cucurbitacin B was found to decrease the levels of NLRP3, cleaved caspase-1, and cleaved IL-1β, which were upregulated by the injury. oup.com Furthermore, the protective effects of cucurbitacin B were reversed by the upregulation of NLRP3, confirming its role as a key target. oup.com Similarly, in a model of osteoarthritis, cucurbitacin B was shown to inhibit NLRP3 inflammasome activation and subsequent pyroptosis in chondrocytes. wiley.com The mechanism of action in non-small cell lung cancer also involves the activation of the NLRP3 inflammasome via direct binding to Toll-like receptor 4 (TLR4), leading to pyroptosis. bohrium.com

The table below highlights the inhibitory effects of cucurbitacin B on NLRP3 inflammasome activation.

Disease ModelCell/Animal ModelEffect
Gouty ArthritisBone marrow-derived macrophages, MiceSuppression of NLRP3 inflammasome activation and IL-1β secretion nih.gov
Cerebral Ischemia/Reperfusion InjuryPC12 cells, MiceDecreased levels of NLRP3, cleaved caspase-1, and cleaved IL-1β oup.com
OsteoarthritisMouse chondrocytesInhibition of NLRP3 inflammasome activation and pyroptosis wiley.com
Non-small cell lung cancerNSCLC cellsActivation of NLRP3 inflammasome via TLR4, leading to pyroptosis bohrium.com

Modulation of Inflammatory Mediators (e.g., TNF-α, Nitric Oxide Synthase-2, Cyclooxygenase-2)

Antioxidant Properties

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products or to repair the resulting damage. It is implicated in the aging process and in the pathogenesis of numerous diseases. Cucurbitacin B has been reported to possess antioxidant properties, contributing to its therapeutic potential. oup.commdpi.comacademicjournals.org

The antioxidant activity of cucurbitacins is linked to their ability to scavenge free radicals and reduce markers of oxidative stress. academicjournals.org

Preclinical studies have provided evidence for the ability of cucurbitacin B to reduce markers of oxidative stress. In a murine model of Alzheimer's disease, cucurbitacin B treatment led to a significant reduction in markers of oxidative damage, including lipid peroxidation (measured as thiobarbituric acid reactive substances, TBARS), 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG, a marker of oxidative DNA damage), and protein carbonyls in the brain. imrpress.comimrpress.com Concurrently, it enhanced the levels of endogenous antioxidants such as glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase. imrpress.comimrpress.com

In a study on cerebral ischemia/reperfusion injury, cucurbitacin B was shown to inhibit oxidative stress in mice. oup.com Furthermore, in yeast models, cucurbitacin B demonstrated antiaging effects by regulating oxidative stress. researchgate.net It increased the activity of superoxide dismutase (Sod) and decreased the production of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net These findings collectively highlight the capacity of cucurbitacin B to mitigate oxidative stress, which is a key component of its protective effects in various pathological conditions.

The table below summarizes the effect of cucurbitacin B on various oxidative stress markers.

MarkerModelEffect
Lipid Peroxidation (TBARS/MDA)Murine Alzheimer's model, YeastDecreased imrpress.comimrpress.comresearchgate.net
8-hydroxy-2'-deoxyguanosine (8-OHdG)Murine Alzheimer's modelDecreased imrpress.comimrpress.com
Protein CarbonylsMurine Alzheimer's modelDecreased imrpress.comimrpress.com
Glutathione (GSH)Murine Alzheimer's modelIncreased imrpress.comimrpress.com
Superoxide Dismutase (SOD)Murine Alzheimer's model, YeastIncreased activity imrpress.comimrpress.comresearchgate.net
CatalaseMurine Alzheimer's modelIncreased activity imrpress.comimrpress.com
Reactive Oxygen Species (ROS)YeastDecreased researchgate.net

Modulation of Mitochondrial Oxidative Stress Pathways

Cucurbitacin B, a related compound, has been shown to influence mitochondrial oxidative stress. mdpi.com It can activate the SLC7A11 mitochondrial oxidative stress pathway and has been observed to reduce mitochondrial volume while increasing mitochondrial membrane density. mdpi.com In hepatocytes, cucurbitacin B has been found to reduce oxidative stress induced by toxins like carbon tetrachloride. mdpi.com Studies on cucurbitacin B also indicate it can alleviate mitochondrial dysfunction and reduce the production of reactive oxygen species (ROS) in cells under stress, such as in models of acetaminophen-induced liver injury. tmrjournals.com This is achieved in part by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which helps control the cell's antioxidant production. tmrjournals.com While these findings pertain to cucurbitacin B, they provide a basis for investigating the specific actions of its sulfated form, cucurbitacin B 2-sulfate, on mitochondrial pathways.

Neuroprotective Potential in Preclinical Models

Cucurbitacin B has demonstrated significant neuroprotective effects in various preclinical models, suggesting potential therapeutic applications for neurodegenerative diseases and acute brain injury. nih.govnih.gov These studies highlight its ability to counteract cellular damage and improve neuronal function. nih.govnih.gov

Mitigation of Ischemia-Reperfusion Injury

In preclinical models of cerebral ischemia-reperfusion (I/R) injury, cucurbitacin B has shown a notable ability to protect brain tissue. oup.comoup.com Treatment with the compound has been found to reduce the volume of cerebral infarction, decrease neuronal apoptosis, and improve neurological function in mice following an induced stroke. oup.comoup.com The protective mechanisms involve the inhibition of oxidative stress and inflammation. oup.comoup.com Specifically, cucurbitacin B decreased the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α and IL-1β in brain cells subjected to oxygen-glucose deprivation and reoxygenation, a cellular model of I/R injury. oup.comoup.com It also suppressed the activation of the NLRP3 inflammasome, a key component of the inflammatory response in I/R injury. oup.comoup.com

Modulation of Neurodegenerative Disease Markers

Cucurbitacin B has shown promise in modulating key markers associated with neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net In a rat model of Alzheimer's, cucurbitacin B treatment attenuated memory deficits and reduced markers of oxidative damage in the brain, such as protein carbonyls and lipid peroxidation. imrpress.comimrpress.com It also enhanced the brain's natural antioxidant systems. imrpress.comimrpress.com Furthermore, the compound decreased the levels of inflammatory and cell death biomarkers. imrpress.comimrpress.com Histological analysis revealed that cucurbitacin B treatment led to a higher density of viable neurons in the cortex and hippocampus, critical brain regions for memory. nih.govimrpress.com It also appeared to increase cholinergic transmission by reducing acetylcholinesterase activity and attenuated excitatory damage by lowering glutamate (B1630785) levels. nih.govimrpress.com

Other Preclinical Biological Activities

Beyond its neuroprotective effects, cucurbitacin B has demonstrated a range of other significant biological activities in preclinical settings, notably offering protection to the liver and heart. nih.govmdpi.com

Hepatoprotective Activity

The hepatoprotective effects of cucurbitacins are well-documented in preclinical research. nih.govfrontiersin.org Cucurbitacin B has been shown to protect against liver injury from various toxins. imrpress.com For instance, total cucurbitacins extracted from Herpetospermum pedunculosum, with cucurbitacin B as a major component, demonstrated significant, dose-dependent hepatoprotective effects against carbon tetrachloride-induced liver damage in animal models. frontiersin.org The protective mechanisms are linked to the modulation of metabolic pathways related to energy metabolism and oxidative stress. frontiersin.org Furthermore, studies on cucurbitacin B have shown it can ameliorate acetaminophen-induced liver injury by reducing mitochondrial oxidative stress through the Nrf2 pathway. tmrjournals.com

Cardioprotective Mechanisms (e.g., Autophagy Activation)

Cucurbitacin B exhibits cardioprotective properties, partly through the activation of autophagy, a cellular process that clears damaged components. mdpi.comresearchgate.net In models of cardiac hypertrophy and heart failure, cucurbitacin B upregulated key autophagy markers, which is believed to be a protective mechanism. researchgate.net In the context of myocardial ischemia-reperfusion injury, cucurbitacin B has been shown to enhance cardiac function and reduce the size of myocardial scars. researchgate.netcellmolbiol.org These beneficial effects are mediated by activating signaling pathways like the JAK2/STAT3 pathway, which helps protect cardiomyocytes from oxidative damage and apoptosis. researchgate.netcellmolbiol.org Autophagy induction is a crucial mechanism for maintaining myocardial cell homeostasis and improving cardiac function in conditions like diabetic cardiomyopathy. windows.net

Interactive Data Table: Preclinical Findings for Cucurbitacin B

Pharmacological Activity Model System Key Findings References
Neuroprotection Mouse model of cerebral ischemia/reperfusionReduced cerebral infarction, improved neurological function, inhibited oxidative stress and inflammation. oup.comoup.com
Neuroprotection Rat model of Alzheimer's diseaseAttenuated memory deficits, reduced oxidative damage, increased viable neuron density in cortex and hippocampus. nih.govimrpress.comimrpress.com
Hepatoprotection Rat model of CCl4-induced liver injuryReversed metabolic changes associated with liver damage, modulated oxidative stress pathways. frontiersin.org
Hepatoprotection Cell model of acetaminophen-induced liver injuryAlleviated mitochondrial oxidative stress via the Nrf2 pathway. tmrjournals.com
Cardioprotection Models of cardiac hypertrophy and heart failureUpregulated key autophagic markers (LC3-II, Beclin1), suggesting autophagy activation. researchgate.net
Cardioprotection Model of myocardial ischemia-reperfusion injuryEnhanced cardiac function, reduced myocardial scar size, activated JAK2/STAT3 signaling. researchgate.netcellmolbiol.org

Antimicrobial Properties

There are no specific studies on the antimicrobial properties of this compound available in the reviewed scientific literature. Research has been conducted on the broader class of cucurbitacins and specifically on cucurbitacin B, which has shown some antimicrobial activity, but these findings cannot be directly extrapolated to the 2-sulfate derivative. d-nb.info

Antiviral Properties

Specific research detailing the antiviral properties of this compound is not present in the available literature. While the parent compound, cucurbitacin B, has been investigated for potential antiviral effects against viruses such as HSV-1, no such studies have been published for its sulfated form. medchemexpress.comresearchgate.netspandidos-publications.com

Antihyperglycemic/Antidiabetic Effects

There is no available research data concerning the antihyperglycemic or antidiabetic effects of this compound. Studies on other cucurbitacins and extracts from plants like Trichosanthes tricuspidata have demonstrated hypoglycemic effects, and cucurbitacin B has been shown to lower glucose levels in various models. researchgate.netnih.govnih.govinnovareacademics.inbanglajol.infonih.gov However, these properties have not been specifically tested or confirmed for this compound.

Immunomodulatory Activities

Specific immunomodulatory activities of this compound have not been documented in the scientific literature. The parent compound, cucurbitacin B, has been shown to possess immunomodulatory and anti-inflammatory effects by attenuating the expression of various molecules in macrophages, but it is unknown if the sulfated derivative shares these activities. nih.govnih.govmdpi.com

In Vivo Preclinical Efficacy in Animal Models

No in vivo preclinical efficacy studies in animal models have been published specifically for this compound.

Anti-tumor Efficacy in Xenograft Models

There is no data available from studies on the anti-tumor efficacy of this compound in xenograft models. Numerous studies have demonstrated the in vivo anti-tumor efficacy of cucurbitacin B and its other derivatives in various xenograft models, including lung, pancreatic, and breast cancer. mdpi.comconicet.gov.arkinkiagri.or.jpnih.govfrontiersin.orgnih.gov However, similar research for this compound has not been reported.

Based on a comprehensive search of available literature, there are no specific preclinical studies or mechanistic data focusing on the neuroprotective activities of the chemical compound This compound in disease models.

Research into the neuroprotective effects of related compounds is available:

Cucurbitacin B: Extensive research has been conducted on cucurbitacin B, the parent compound of this compound. Studies show that cucurbitacin B exhibits neuroprotective properties in various models, including Alzheimer's disease and cerebral ischemia. mdpi.comimrpress.com Its mechanisms of action are linked to the modulation of oxidative stress, inflammation, and apoptosis. mdpi.comimrpress.com

Helicteres angustifolia Extracts: this compound has been isolated from the root bark of Helicteres angustifolia. nii.ac.jpnih.govmdpi.com Some studies have investigated the neuroprotective and antioxidative activities of extracts from this plant. tsukuba.ac.jp

However, the current body of scientific literature does not provide specific data to fulfill the request for an article focused solely on the neuroprotective properties of This compound . Therefore, the detailed content for the specified section, including research findings and data tables, cannot be generated.

Structure Activity Relationships Sar and Derivative Synthesis

Key Structural Features Influencing Biological Activity

The biological activity of cucurbitacin B is intrinsically linked to its complex and highly oxidized tetracyclic triterpenoid (B12794562) structure. nih.govnih.gov Several key features are critical for its cytotoxic effects. The core structure, a 19-(10→9β)-abeo-lanostane skeleton, provides the foundational scaffold. Specific functionalities are crucial for its interaction with biological targets, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govnih.gov

Key distinctions between highly active cucurbitacins like B, D, E, and I often lie in the saturation of the C1-C2 bond and the nature of the substituent at the C25 position. nih.gov In cucurbitacin B, a single bond exists between C1 and C2, and an acetyl group is present at C25. nih.gov Studies have shown that the hydroxyl groups at the C2 and C16 positions, as well as the acetoxy group at C25, are common sites for modification. researchgate.net The α,β-unsaturated ketone in ring A and the diosphenol group in ring C are also considered important for its bioactivity. Alterations at these sites can significantly modulate the compound's potency and selectivity. nih.gov For instance, inhibiting the activation of both JAK2 and STAT3 has been linked to cucurbitacins B, E, and I. nih.gov

Strategies for Chemical Modification and Derivatization

To overcome the limitations of the parent compound, researchers have developed numerous strategies to create derivatives with more desirable properties. mdpi.comnih.gov These modifications are primarily focused on the reactive hydroxyl groups and aim to introduce new chemical moieties that can alter the molecule's solubility, stability, and target specificity. researchgate.netmdpi.com

Modification at the 2-Hydroxyl Group

The 2-hydroxyl group of cucurbitacin B is a frequent target for chemical modification due to its reactivity. mdpi.comnih.gov Acylation at this position has been reported to significantly reduce anticancer activity, indicating its importance for the compound's inherent cytotoxicity. mdpi.com However, this reactivity also makes it an ideal attachment point for prodrug strategies, where a promoiety is attached to mask the drug's activity until it reaches the target site. mdpi.comnih.govnih.gov For instance, the 2-hydroxyl group has been used to connect bioreductive units designed to be cleaved under the specific conditions of a tumor microenvironment. nih.govacs.org This approach leverages the group's accessibility to create derivatives that can be selectively activated, thereby minimizing systemic toxicity. nih.govnih.gov

Introduction of Diverse Chemical Moieties (e.g., Quinone, Cinnamic Acid, Triazolyl, Furoxan NO-Releasing)

The introduction of various chemical groups onto the cucurbitacin B scaffold is a key strategy to enhance its pharmacological profile.

Cinnamic Acid: Cinnamic acid and its derivatives are found in many biologically active molecules and are recognized pharmacophores in anticancer drug design. waocp.com The direct conjugation of cinnamic acid to cucurbitacin B has been explored to create hybrid molecules. mdpi.comresearchgate.net These derivatives aim to combine the cytotoxic mechanisms of both parent structures to achieve synergistic effects or improved targeting.

Triazolyl: Triazole moieties are common in medicinal chemistry and are present in several approved drugs. researchgate.net Researchers have synthesized triazolyl derivatives of cucurbitacin B by modifying the 2-OH and 16-OH positions. researchgate.netacs.orgnih.gov This strategy has been particularly successful, leading to the discovery of derivatives with significantly enhanced potency against cancer cells and, crucially, reduced toxicity towards normal cells, resulting in a much wider therapeutic window. researchgate.netresearchgate.netnih.gov

Furoxan NO-Releasing: Furoxans (1,2,5-oxadiazole-N-oxides) are known nitric oxide (NO) donors. The creation of hybrid molecules that combine a cytotoxic agent with an NO-releasing moiety is an emerging strategy in cancer therapy. While specific cucurbitacin B-furoxan hybrids are not yet widely reported, the known anti-proliferative and signaling modulation effects of NO suggest that such derivatives could offer novel mechanisms of action. Furoxan/1,2,4-triazole hybrids have been explored in other contexts as potential inhibitors of enzymes like COX-2. medchemexpress.com

Prodrug Design for Optimized Pharmacological Profiles

The high cytotoxicity of cucurbitacin B against normal cells is a major obstacle to its development as a drug. nih.govacs.orgnih.gov Prodrug design is a key strategy to address this issue. nih.gov The most explored approach involves creating bioreductive prodrugs. nih.govacs.org

This strategy involves attaching a "trigger" moiety to a reactive site on cucurbitacin B, typically the 2-hydroxyl group. nih.govnih.gov A common trigger is a quinone system that is susceptible to reduction by enzymes overexpressed in the hypoxic environment of solid tumors. nih.gov Upon enzymatic reduction in the target cancer tissue, the linker system becomes unstable and undergoes cleavage, releasing the active, unmodified cucurbitacin B directly at the site of action. nih.govnih.gov This targeted activation minimizes exposure of healthy tissues to the cytotoxic parent drug, thereby reducing systemic toxicity and widening the therapeutic window. acs.org Studies have shown that this approach can successfully convert a highly toxic natural product into a potentially safer and more effective anticancer agent. nih.govacs.org

Elucidation of SAR for Specific Biological Activities

Structure-activity relationship (SAR) studies are crucial for rationally designing more effective and less toxic cucurbitacin B derivatives. By comparing the biological activities of modified compounds to the parent molecule, researchers can determine the functional importance of different structural features.

Quinone Prodrugs: The introduction of a quinone-based bioreductive unit at the 2-hydroxyl position leads to a significant decrease in toxicity against non-cancerous cells. As shown in the table below, one such prodrug was found to be 310-fold less toxic to normal Vero cells than the parent cucurbitacin B, while its activity against MCF-7 breast cancer cells was only slightly reduced. nih.gov This demonstrates the success of the prodrug strategy in improving the selectivity index. nih.gov

Data sourced from a 2024 review article on cucurbitacin B derivatives. nih.gov

Cinnamic Acid and Other Ester Derivatives: Modifications at the 16-hydroxyl group have also been explored. While protecting the more reactive 2-hydroxyl group, various acyl and other ester groups have been introduced at C-16. One derivative, 10b , showed potent activity against the HepG-2 hepatocellular carcinoma cell line with an IC50 of 0.63 µM and a therapeutic index (TI) of 4.71, a 14.7-fold improvement over the parent cucurbitacin B. mdpi.comresearchgate.net This suggests that while the 2-OH is critical, modifications at other sites like C-16 can successfully improve the therapeutic profile. mdpi.com

Data sourced from a 2018 study on cucurbitacin B derivatives for hepatocellular carcinoma. mdpi.com

Triazolyl Derivatives: The synthesis of triazolyl derivatives has yielded some of the most promising results. Derivative A11 , modified at the 2-OH and 16-OH positions, exhibited an IC50 of 0.009 µM against A549 lung cancer cells, making it approximately 10-fold more potent than cucurbitacin B. researchgate.netresearchgate.netnih.gov Concurrently, its toxicity towards normal L02 cells was about 10-fold lower than the parent compound, indicating a substantially widened therapeutic window. researchgate.netnih.gov This derivative was also found to bind to its target, IGF2BP1, with 23-fold greater potency than cucurbitacin B. researchgate.netnih.gov

Data sourced from a 2023 study on triazolyl derivatives of cucurbitacin B. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Considerations Preclinical

Receptor Binding and Molecular Target InteractionsSpecific molecular targets and receptor binding affinities for cucurbitacin B 2-sulfate are unknown.

Plasma Protein Binding (e.g., Human Serum Albumin)Studies on the binding affinity of this compound to human serum albumin or other plasma proteins have not been conducted.

While extensive research exists for cucurbitacin B, these findings cannot be extrapolated to its sulfated form, as the addition of a sulfate (B86663) group can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. Further research is required to characterize the preclinical profile of this compound.

Future Research Directions

Comprehensive Biological Evaluation of Cucurbitacin B 2-Sulfate Specifically

To date, much of the research on cucurbitacins has focused on the parent compounds, such as cucurbitacin B, D, E, and I. mdpi.comwiley.com These have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. mdpi.comspandidos-publications.comimrpress.com For instance, cucurbitacin B has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer, often by targeting signaling pathways like JAK/STAT and MAPK. mdpi.comwiley.comnih.gov It has also exhibited neuroprotective properties in models of Alzheimer's disease by modulating oxidative stress and inflammation. imrpress.comimrpress.com

However, the specific biological profile of this compound remains largely uncharacterized. Future research must undertake a comprehensive evaluation of this sulfated derivative to determine its unique pharmacological properties. This should include in-vitro and in-vivo studies to assess its:

Anticancer Activity: Testing against a diverse panel of cancer cell lines is crucial to identify any selective cytotoxicity. Mechanistic studies should then be employed to elucidate the specific molecular targets and signaling pathways affected by this compound, comparing them to those of its parent compound.

Anti-inflammatory Effects: Given the known anti-inflammatory properties of other cucurbitacins, it is important to investigate the potential of this compound in various inflammatory models. researchgate.net This could involve examining its impact on pro-inflammatory cytokines, enzymes like cyclooxygenase-2 (COX-2), and signaling pathways such as NF-κB. imrpress.com

Other Potential Therapeutic Activities: The evaluation should not be limited to cancer and inflammation. Exploring its effects on other cellular processes and disease models could uncover novel therapeutic applications.

This focused investigation will clarify whether the addition of a sulfate (B86663) group enhances, diminishes, or alters the biological activity of cucurbitacin B, providing a solid foundation for further development.

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks for Sulfated Cucurbitacins

The biosynthesis of cucurbitacins is a complex process involving multiple enzymatic steps, starting from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone. biorxiv.orgbiorxiv.org This is followed by a series of modifications by enzymes such as cytochrome P450s, acyltransferases, and glycosyltransferases to produce the vast diversity of cucurbitacin structures. biorxiv.orgacs.org While progress has been made in identifying some of the genes and enzymes involved in the biosynthesis of certain cucurbitacins, the pathways leading to sulfated cucurbitacins are still largely unknown. biorxiv.orgbiorxiv.org

Future research should focus on:

Identifying Sulfotransferases: A key step will be the identification and characterization of the specific sulfotransferases (SULTs) responsible for the sulfation of cucurbitacin B. nih.gov This will involve screening plant transcriptomes and genomes for candidate SULT genes and then functionally validating their activity.

Mapping the Entire Pathway: A complete elucidation of the biosynthetic pathway will require a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics. acs.org This will help to identify all the enzymes involved, from the initial cyclization to the final sulfation step.

Understanding Regulation: Investigating the regulatory networks that control the expression of these biosynthetic genes is also crucial. This includes identifying transcription factors and understanding how environmental and developmental cues influence the production of sulfated cucurbitacins.

A thorough understanding of the biosynthetic pathway could enable the heterologous production of this compound in microbial or plant-based systems, providing a sustainable and scalable source for future research and potential therapeutic use. nih.gov

Advanced Analytical Methodologies for Complex Biological Matrices

The detection and quantification of this compound in complex biological matrices such as blood, plasma, and tissues present a significant analytical challenge. The development of robust and sensitive analytical methods is essential for pharmacokinetic studies, metabolism research, and clinical monitoring.

Future efforts should concentrate on:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Developing and validating highly sensitive and specific HPLC-MS/MS methods for the quantification of this compound. ncsu.edu This will be critical for determining its absorption, distribution, metabolism, and excretion (ADME) profile.

Advanced Sample Preparation: Optimizing sample preparation techniques to efficiently extract and concentrate this compound from biological samples while minimizing matrix effects. ugr.es

Metabolite Identification: Utilizing high-resolution mass spectrometry to identify potential metabolites of this compound in vivo and in vitro. This will provide insights into its metabolic fate and potential for drug-drug interactions.

These advanced analytical techniques will be indispensable for understanding the in vivo behavior of this compound and for its progression through the drug development pipeline.

Rational Design and Synthesis of Novel Sulfated Cucurbitacin Analogs with Improved Efficacy

While natural products provide a rich source of bioactive compounds, their therapeutic potential can often be enhanced through medicinal chemistry. The rational design and synthesis of novel sulfated cucurbitacin analogs could lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with modifications at various positions of the cucurbitane skeleton. nih.gov Evaluating the biological activity of these analogs will help to establish clear SARs, identifying the key structural features required for activity.

Computational Modeling: Employing computational approaches, such as molecular docking and molecular dynamics simulations, to guide the design of new analogs with enhanced binding affinity for their biological targets. scholaris.ca

Prodrug Strategies: Designing and synthesizing prodrugs of this compound to improve its solubility, stability, and tumor-targeting ability. nih.gov

This iterative process of design, synthesis, and biological evaluation has the potential to yield new drug candidates with superior therapeutic profiles compared to the natural product.

Investigation of this compound in Non-Cancer and Non-Inflammatory Disease Models

The therapeutic potential of cucurbitacins may extend beyond cancer and inflammation. spandidos-publications.com For instance, cucurbitacin B has been investigated for its neuroprotective effects in models of Alzheimer's disease and for its potential in managing diabetes. wiley.comimrpress.com

Future research should explore the efficacy of this compound in a broader range of disease models, including:

Neurodegenerative Diseases: Investigating its potential to protect against neuronal damage and cognitive decline in models of Alzheimer's, Parkinson's, and other neurodegenerative conditions. imrpress.com

Metabolic Disorders: Assessing its effects on glucose metabolism, insulin (B600854) sensitivity, and other parameters relevant to type 2 diabetes and metabolic syndrome.

Cardiovascular Diseases: Exploring its potential to protect against cardiovascular damage, for example, by reducing oxidative stress and inflammation in the cardiovascular system. nih.gov

Infectious Diseases: Given the antimicrobial properties reported for some cucurbitacins, it would be worthwhile to screen this compound against a panel of pathogenic bacteria and fungi. nih.gov

This expansion of the therapeutic scope could lead to the discovery of entirely new applications for this class of compounds.

Ecological Roles and Agricultural Implications of Sulfated Cucurbitacins

Cucurbitacins are well-known for their role in plant defense, acting as feeding deterrents to many herbivores. ashs.org The bitter taste of these compounds, for which they are named, is a direct result of their presence in many cucurbit species. researchgate.net However, the specific ecological roles of sulfated cucurbitacins are not well understood.

Future research in this area should aim to:

Determine their Role in Plant-Insect Interactions: Investigate whether sulfation alters the feeding preferences of specialist and generalist herbivores. It is possible that sulfation could either enhance or decrease the deterrent effect of cucurbitacins.

Explore their Allelopathic Potential: Assess the impact of sulfated cucurbitacins on the germination and growth of other plants, which could have implications for their use as natural herbicides.

Investigate their Role in Plant-Pathogen Interactions: Examine whether sulfated cucurbitacins contribute to the resistance of plants against microbial pathogens.

Agricultural Applications: Depending on their biological activities, sulfated cucurbitacins could potentially be developed as natural pesticides or as agents to enhance crop resilience. ncsu.edu

Understanding the ecological functions of this compound will not only provide valuable insights into plant chemical ecology but may also open up new avenues for their application in sustainable agriculture.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Guidelines : Adhere to ARRIVE or MIAME standards for preclinical data. Document all experimental parameters (e.g., cell passage number, antibody lot numbers). Share raw data and code via repositories like Zenodo or Figshare. Collaborate with independent labs for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.